3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with benzoic acid derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyrazole N-oxides, hydroxyl derivatives, and various substituted aromatic compounds .
Scientific Research Applications
3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl 4-morpholinecarbodithioate
Uniqueness
3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its combination of a pyrazole ring with a benzoic acid moiety enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-(3-oxo-5-phenyl-1H-pyrazol-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-10-14(11-5-2-1-3-6-11)17-18(15)13-8-4-7-12(9-13)16(20)21/h1-10,17H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKYETVLRUEPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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